N-(4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride N-(4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 149436-41-9
VCID: VC0137458
InChI: InChI=1S/C16H18N2O5S.ClH/c1-22-15-9-13(18-24(2,20)21)16(8-12(15)14(19)10-17)23-11-6-4-3-5-7-11;/h3-9,18H,10,17H2,1-2H3;1H
SMILES: COC1=CC(=C(C=C1C(=O)C[NH3+])OC2=CC=CC=C2)NS(=O)(=O)C.[Cl-]
Molecular Formula: C16H19ClN2O5S
Molecular Weight: 386.9 g/mol

N-(4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride

CAS No.: 149436-41-9

Main Products

VCID: VC0137458

Molecular Formula: C16H19ClN2O5S

Molecular Weight: 386.9 g/mol

N-(4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride - 149436-41-9

CAS No. 149436-41-9
Product Name N-(4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride
Molecular Formula C16H19ClN2O5S
Molecular Weight 386.9 g/mol
IUPAC Name [2-[4-(methanesulfonamido)-2-methoxy-5-phenoxyphenyl]-2-oxoethyl]azanium;chloride
Standard InChI InChI=1S/C16H18N2O5S.ClH/c1-22-15-9-13(18-24(2,20)21)16(8-12(15)14(19)10-17)23-11-6-4-3-5-7-11;/h3-9,18H,10,17H2,1-2H3;1H
Standard InChIKey NWUBXODWWYGUHS-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1C(=O)C[NH3+])OC2=CC=CC=C2)NS(=O)(=O)C.[Cl-]
Canonical SMILES COC1=CC(=C(C=C1C(=O)C[NH3+])OC2=CC=CC=C2)NS(=O)(=O)C.[Cl-]
PubChem Compound 10596330
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator